molecular formula C21H12N6O12 B12459833 3,5-Bis{[(3,5-dinitrophenyl)carbonyl]amino}benzoic acid

3,5-Bis{[(3,5-dinitrophenyl)carbonyl]amino}benzoic acid

Cat. No.: B12459833
M. Wt: 540.4 g/mol
InChI Key: HQYYKSGTZFTRGC-UHFFFAOYSA-N
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Description

3,5-BIS(3,5-DINITROBENZAMIDO)BENZOIC ACID is a complex organic compound characterized by its aromatic structure and multiple nitro and amido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-BIS(3,5-DINITROBENZAMIDO)BENZOIC ACID typically involves a multi-step process starting from benzoic acid. The initial step involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid. This is achieved by reacting benzoic acid with nitric acid in the presence of concentrated sulfuric acid . The resulting 3,5-dinitrobenzoic acid is then subjected to further reactions to introduce the amido groups, forming the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-BIS(3,5-DINITROBENZAMIDO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, directing incoming substituents to the meta positions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of dinitrobenzoic acid derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-BIS(3,5-DINITROBENZAMIDO)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-BIS(3,5-DINITROBENZAMIDO)BENZOIC ACID involves its interaction with molecular targets through its nitro and amido groups. These functional groups can form hydrogen bonds and other interactions with proteins, nucleic acids, and other biomolecules, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3,5-Dinitrobenzoic Acid: Shares the nitro groups but lacks the amido groups, making it less versatile in forming hydrogen bonds.

    3,5-Diaminobenzoic Acid: Contains amino groups instead of nitro groups, leading to different reactivity and applications.

    3,5-Dinitrobenzoyl Chloride: A reactive intermediate used in the synthesis of various derivatives.

Uniqueness: 3,5-BIS(3,5-DINITROBENZAMIDO)BENZOIC ACID is unique due to the presence of both nitro and amido groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.

Properties

Molecular Formula

C21H12N6O12

Molecular Weight

540.4 g/mol

IUPAC Name

3,5-bis[(3,5-dinitrobenzoyl)amino]benzoic acid

InChI

InChI=1S/C21H12N6O12/c28-19(10-3-15(24(32)33)8-16(4-10)25(34)35)22-13-1-12(21(30)31)2-14(7-13)23-20(29)11-5-17(26(36)37)9-18(6-11)27(38)39/h1-9H,(H,22,28)(H,23,29)(H,30,31)

InChI Key

HQYYKSGTZFTRGC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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